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Compound of Interest

Compound Name: Tris(4-fluorophenyl)phosphine

Cat. No.: B091858

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of
Tris(4-fluorophenyl)phosphine, a crucial organophosphorus ligand in catalysis and materials
science. This document details the key crystallographic parameters, molecular geometry, and
the experimental protocol for its structural determination, offering valuable insights for
researchers in medicinal chemistry, materials science, and chemical synthesis.

Core Crystallographic Data

The crystal structure of Tris(4-fluorophenyl)phosphine (CisHi2FsP) has been determined by
single-crystal X-ray diffraction, revealing a trigonal crystal system.[1] The key crystallographic
data are summarized in the table below, providing a quantitative snapshot of the solid-state
conformation of this molecule.
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Parameter

Value

Chemical Formula

CisHi2F3P

Molecular Weight 316.26 g/mol [2][3][4][5][6]1[7]
Crystal System Trigonal
Space Group R-3

Unit Cell Dimensions

a 27.571(4) A
b 27.571(4) A
C 10.478(2) A
a 90°

B 90°

y 120°
Volume 6896(2) A3
z 18
Calculated Density 1.370 Mg/m3

Molecular Geometry and Intermolecular Interactions

The phosphorus atom in Tris(4-fluorophenyl)phosphine adopts a distorted trigonal pyramidal

geometry, a common feature for trivalent phosphines. The three 4-fluorophenyl groups are

arranged in a propeller-like fashion around the central phosphorus atom.

Bond Lengths and Angles

The phosphorus-carbon bond lengths and the carbon-phosphorus-carbon bond angles are

crucial parameters defining the steric and electronic properties of the ligand. These values are

consistent with those observed in other triarylphosphines.
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Bond/Angle Value
Average P-C bond length 1.825(5) A[1][8]
Average C-P-C bond angle 102.5(2)°[1][8]

The C-P-C bond angles are smaller than the ideal tetrahedral angle of 109.5°, which is
attributed to the presence of the lone pair of electrons on the phosphorus atom.[8]

Supramolecular Assembly: The Role of Hydrogen Bonds

A noteworthy feature of the crystal packing of Tris(4-fluorophenyl)phosphine is the presence
of intermolecular C-H---F hydrogen bonds.[1][8] These weak interactions, arising from the high
electronegativity of the fluorine atoms, play a significant role in stabilizing the three-dimensional
crystal lattice. Specifically, five distinct C-H---F interactions are observed, contributing to the
overall supramolecular architecture.[8]

Experimental Protocol for Crystal Structure
Determination

The determination of the crystal structure of Tris(4-fluorophenyl)phosphine involves a series
of well-defined steps, from crystal growth to data analysis.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an
ethanol solution of Tris(4-fluorophenyl)phosphine.[1][8] This method allows for the gradual
formation of well-ordered crystals essential for high-quality diffraction data.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a goniometer and placed in a stream
of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms.
The data collection is performed using a diffractometer equipped with a monochromatic X-ray
source (e.g., Mo Ka radiation, A = 0.71073 A) and an area detector. The data collection strategy
involves rotating the crystal and collecting a series of diffraction images. The software XSCANS
was utilized for the data collection process.[8]
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Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the
intensities of the reflections. The crystal structure is solved using direct methods, which provide
an initial model of the atomic positions. This initial model is then refined against the
experimental data using full-matrix least-squares on F2. The software packages SHELXTL-PC
and SHELXL93 were employed for structure solution and refinement.[8] The refinement
process involves adjusting atomic coordinates, and anisotropic displacement parameters until
the calculated diffraction pattern shows the best possible agreement with the experimental
data.

Visualizing the Workflow

The following diagram illustrates the key stages in the experimental workflow for determining
the crystal structure of Tris(4-fluorophenyl)phosphine.
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Synthesis & Purification

Synthesis of Tris(4-fluorophenyl)phosphine

:
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:
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:
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Structure Solution (SHELXTL-PC)
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Validation and Analysis

Final Crystal Structure

Click to download full resolution via product page

Experimental workflow for crystal structure determination.
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This guide provides a foundational understanding of the crystal structure of Tris(4-
fluorophenyl)phosphine. The detailed crystallographic data and experimental protocols are
intended to support further research and development in fields where this compound plays a
vital role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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